4-[(Allyloxy)methyl]benzaldehyde
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Overview
Description
4-[(Allyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C10H10O2. It is also known as 4-allyloxybenzaldehyde. This compound is characterized by the presence of an allyloxy group attached to a benzaldehyde moiety. It is a clear, slightly yellow viscous liquid with a molecular weight of 162.19 g/mol .
Preparation Methods
4-[(Allyloxy)methyl]benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base . The reaction typically involves the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 150-152°C under reduced pressure (18 mmHg) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-[(Allyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Acetalization: It can react with alcohols in the presence of an acid catalyst to form acetals.
Common reagents and conditions used in these reactions include cobalt(II) chloride for chemoselective dithioacetalization , and various acids and bases depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, and acetals.
Scientific Research Applications
4-[(Allyloxy)methyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Allyloxy)methyl]benzaldehyde involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity . The allyloxy group can also participate in various chemical reactions, leading to the formation of different products that exert specific biological effects.
Comparison with Similar Compounds
4-[(Allyloxy)methyl]benzaldehyde can be compared with other similar compounds such as:
4-Hydroxybenzaldehyde: Lacks the allyloxy group and has different reactivity and applications.
4-Nitrobenzaldehyde: Contains a nitro group instead of an allyloxy group, leading to different chemical properties and uses.
3,4-Dihydroxybenzaldehyde: Contains two hydroxyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its allyloxy group, which imparts specific reactivity and makes it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
4-(prop-2-enoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h2-6,8H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNHRXGPSAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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